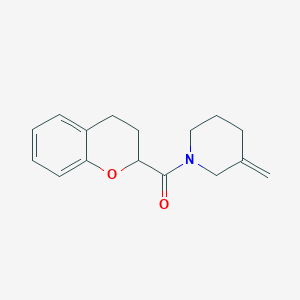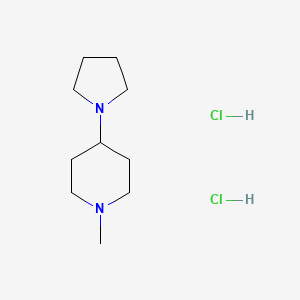![molecular formula C14H17N3OS B6425663 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine CAS No. 2034513-63-6](/img/structure/B6425663.png)
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine, commonly referred to as 4-MTPT, is a synthetic organic compound that is composed of nitrogen, sulfur, and carbon atoms. It is a member of the pyrazole family of compounds and is primarily used in scientific research applications. 4-MTPT is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological processes.
Applications De Recherche Scientifique
4-MTPT has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibitors, as it is known to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been used in the study of signal transduction pathways, as it has been shown to inhibit the activity of certain protein kinases. Additionally, 4-MTPT has been used in the study of drug metabolism, as it has been shown to inhibit the activity of certain cytochrome P450 enzymes.
Mécanisme D'action
The exact mechanism of action of 4-MTPT is not fully understood. However, it is believed that 4-MTPT binds to the active sites of enzymes, blocking their catalytic activity. It has also been suggested that 4-MTPT may interact with the active sites of certain protein kinases, thereby inhibiting their activity. Additionally, it has been hypothesized that 4-MTPT may interact with certain cytochrome P450 enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTPT have not been extensively studied. However, it has been shown to inhibit the activity of tyrosinase, acetylcholinesterase, and certain protein kinases. Additionally, it has been shown to inhibit the activity of certain cytochrome P450 enzymes. The inhibition of these enzymes may lead to changes in biochemical and physiological processes, though further research is needed to determine the exact effects of 4-MTPT.
Avantages Et Limitations Des Expériences En Laboratoire
4-MTPT has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 128-131°C. Additionally, it is relatively easy to synthesize, as it can be synthesized in two steps. Furthermore, it is a versatile compound, as it can be used in a variety of experiments involving biochemical and physiological processes.
However, 4-MTPT also has several limitations for use in lab experiments. It is not a very potent compound, and its effects are not always reproducible. Additionally, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
Orientations Futures
There are several potential future directions for the study of 4-MTPT. Further research is needed to determine the exact mechanism of action of 4-MTPT and its biochemical and physiological effects. Additionally, further research is needed to determine the optimal conditions for the synthesis of 4-MTPT and its use in experiments. Additionally, further research is needed to determine the potential therapeutic applications of 4-MTPT. Finally, further research is needed to explore the potential applications of 4-MTPT in other fields, such as drug development and materials science.
Méthodes De Synthèse
4-MTPT is synthesized by a two-step process that involves the condensation of 4-methoxyphenylhydrazine with 1,3-diethylthiourea followed by the cyclization of the resulting hydrazone. The condensation reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80°C. The cyclization reaction is conducted in a methanol solution of hydrochloric acid at a temperature of 80°C. The final product is a white crystalline solid with a melting point of 128-131°C.
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMFXBGNRXCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)
![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)
![1-methyl-3-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425594.png)
![4-methyl-1-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425606.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}-2-methoxybenzamide](/img/structure/B6425623.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)


![3-[3-(difluoromethyl)azetidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6425652.png)
![3-[(4-methoxyphenyl)methyl]-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6425666.png)
![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)
![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)
![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)